(4-Ethylphenyl)acetic acid

Description

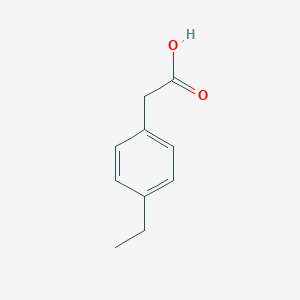

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBLXRHXCGJOGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162564 | |

| Record name | Benzeneacetic acid, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14387-10-1 | |

| Record name | 4-Ethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14387-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014387101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Ethylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Ethylphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-Ethylphenyl)acetic acid, a key intermediate in organic synthesis and a building block for pharmaceutical compounds. This document details its chemical and physical properties, provides experimentally derived protocols for its synthesis and purification, and outlines expected spectroscopic data for its characterization. The content is intended to support researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound, also known as 2-(4-ethylphenyl)acetic acid, is a carboxylic acid derivative of ethylbenzene. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 14387-10-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3] |

| Molecular Weight | 164.20 g/mol | [1][3] |

| Boiling Point | 289.2 ± 9.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 186.4 ± 13.9 °C | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. Sparingly soluble in water. |

Synthesis of this compound

Two common synthetic routes for the preparation of this compound are the Willgerodt-Kindler reaction starting from 4-ethylacetophenone and the hydrolysis of 4-ethylbenzyl cyanide.

Willgerodt-Kindler Reaction

This method involves the reaction of an aryl alkyl ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is subsequently hydrolyzed to the carboxylic acid.

Caption: Willgerodt-Kindler reaction workflow for the synthesis of this compound.

Experimental Protocol:

-

Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine 4-ethylacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents).

-

Heat the mixture to reflux and maintain for 12-16 hours.

-

Cool the reaction mixture and pour it into a beaker of cold water.

-

The solid thioamide intermediate will precipitate. Collect the solid by vacuum filtration and wash with cold water.

-

Hydrolysis: Suspend the crude thioamide in a solution of 10% sodium hydroxide or 20% sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours until the solid has dissolved and the evolution of ammonia (if using a base) ceases.

-

Cool the reaction mixture to room temperature.

-

If basic hydrolysis was performed, acidify the solution with concentrated hydrochloric acid until a pH of 1-2 is reached.

-

The crude this compound will precipitate. Collect the solid by vacuum filtration and wash with cold water.

Hydrolysis of 4-Ethylbenzyl Cyanide

This two-step process involves the synthesis of 4-ethylbenzyl cyanide from 4-ethylbenzyl chloride, followed by hydrolysis to the carboxylic acid.

Caption: Synthesis of this compound via hydrolysis of 4-ethylbenzyl cyanide.

Experimental Protocol:

-

Synthesis of 4-Ethylbenzyl Cyanide: In a round-bottom flask, dissolve 4-ethylbenzyl chloride (1 equivalent) in a suitable solvent such as ethanol or DMSO.

-

Add a solution of sodium cyanide (1.1 equivalents) in water to the flask.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

After cooling, pour the reaction mixture into water and extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-ethylbenzyl cyanide.

-

Hydrolysis: Combine the crude 4-ethylbenzyl cyanide with a 20% aqueous solution of sulfuric acid or sodium hydroxide.

-

Heat the mixture to reflux for 8-12 hours.

-

Cool the reaction mixture. If basic hydrolysis was used, acidify with concentrated hydrochloric acid to a pH of 1-2.

-

The product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization

Experimental Protocol:

-

Dissolve the crude solid in a minimum amount of a hot solvent mixture, such as ethanol/water or toluene.

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Filter the hot solution through a fluted filter paper to remove the charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

-

Dry the crystals in a vacuum oven.

Column Chromatography

Experimental Protocol:

-

Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity, for instance, a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the desired product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~1.2 (t, 3H, -CH₂CH₃ ), ~2.6 (q, 2H, -CH₂ CH₃), ~3.6 (s, 2H, -CH₂ COOH), ~7.1-7.2 (m, 4H, Ar-H), ~11-12 (br s, 1H, -COOH ) |

| ¹³C NMR | δ (ppm): ~15 (CH₃), ~28 (CH₂), ~40 (CH₂COOH), ~128 (Ar-CH), ~130 (Ar-CH), ~135 (Ar-C), ~143 (Ar-C), ~178 (C=O) |

| FTIR | ν (cm⁻¹): ~2500-3300 (broad, O-H stretch of carboxylic acid), ~2970 (C-H stretch, alkyl), ~1700 (strong, C=O stretch of carboxylic acid), ~1610, 1515, 1450 (C=C stretch, aromatic) |

| Mass Spec. | m/z: 164 (M⁺), 119 ([M-COOH]⁺), 91 ([C₇H₇]⁺, tropylium ion) |

Applications in Drug Development

Phenylacetic acid and its derivatives are valuable scaffolds in medicinal chemistry. They are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) or other biologically active compounds. Its structural motif is found in various pharmacologically active agents.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact, rinse the affected area with copious amounts of water. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

Synthesis of (4-Ethylphenyl)acetic Acid from Ethylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing (4-Ethylphenyl)acetic acid, a key intermediate in the synthesis of various pharmaceuticals, from the readily available starting material, ethylbenzene. This document details two principal pathways: one proceeding via Friedel-Crafts acylation and subsequent rearrangement or oxidation, and a second involving chloromethylation followed by cyanation and hydrolysis. Each route is presented with detailed experimental protocols, comparative data, and workflow visualizations to aid in laboratory-scale synthesis and process development.

Route 1: Friedel-Crafts Acylation and Subsequent Conversion of 4-Ethylacetophenone

This widely utilized route commences with the acylation of ethylbenzene to form 4-ethylacetophenone, which is then converted to the target molecule through one of several established methods.

Step 1: Friedel-Crafts Acylation of Ethylbenzene

The initial step involves the Friedel-Crafts acylation of ethylbenzene with acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride, to yield 4-ethylacetophenone. This reaction is highly regioselective for the para-position due to the ortho, para-directing nature of the ethyl group.

Experimental Protocol:

A solution of ethylbenzene (10.6 g, 99.85 mmol) in dichloromethane (100 mL) is cooled to -70°C. To this chilled solution, aluminum (III) chloride (27 g, 202.49 mmol) is added. A solution of acetic anhydride (10.2 g, 99.91 mmol) in dichloromethane (20 mL) is then added dropwise over 3 hours, maintaining the temperature at -70°C. The reaction mixture is stirred for an additional 2 hours at a temperature between -70°C and -50°C. The reaction is quenched by pouring the mixture into a mixture of ice and hydrochloric acid (100 mL). The product is extracted with dichloromethane, and the combined organic layers are dried, filtered, and concentrated under reduced pressure to afford 1-(4-ethylphenyl)ethanone (4-ethylacetophenone) as a colorless liquid.[1]

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| Ethylbenzene | 106.17 | 10.6 g | 99.85 mmol |

| Acetic Anhydride | 102.09 | 10.2 g | 99.91 mmol |

| Aluminum Chloride | 133.34 | 27 g | 202.49 mmol |

| Dichloromethane | 84.93 | 120 mL | - |

Yield: 15 g (86%) of 4-ethylacetophenone.[1]

Diagram 1: Friedel-Crafts Acylation of Ethylbenzene.

Step 2: Conversion of 4-Ethylacetophenone to this compound

Three primary methods are presented for the conversion of 4-ethylacetophenone to the final product.

This reaction transforms aryl alkyl ketones into the corresponding amides or thioamides, which can then be hydrolyzed to the carboxylic acid. The Kindler modification, using sulfur and an amine like morpholine, is a common variant.

Experimental Protocol:

A mixture of 4-ethylacetophenone (2 mmol), morpholine (6 mmol), and elemental sulfur (4 mmol) is heated. The reaction can be carried out under conventional heating or with microwave irradiation to reduce reaction times. The initial product is the thioamide, 4-(2-(4-ethylphenyl)-2-thioxoacetyl)morpholine. This intermediate is then hydrolyzed by heating with a strong acid (e.g., HCl) or base (e.g., NaOH) to yield this compound.[2]

| Reagent | Molar Ratio (relative to ketone) |

| 4-Ethylacetophenone | 1 |

| Morpholine | 3 |

| Sulfur | 2 |

Yield: The yield for the initial thioamide formation is typically in the range of 55-81%. The subsequent hydrolysis also proceeds in high yield.

Diagram 2: Willgerodt-Kindler Reaction Pathway.

The haloform reaction provides a direct conversion of methyl ketones to carboxylic acids with one less carbon atom. The methyl group is converted to a haloform (e.g., chloroform, bromoform, or iodoform).

Experimental Protocol:

4-Ethylacetophenone is dissolved in a suitable solvent such as dioxane or tetrahydrofuran. An aqueous solution of sodium hypobromite or sodium hypochlorite (household bleach) is added, along with a base such as sodium hydroxide. The mixture is heated, often to around 75°C, with vigorous stirring.[3] The reaction proceeds via the formation of a trihalomethyl ketone intermediate, which is then cleaved by the hydroxide base. Acidification of the resulting carboxylate salt with a strong acid (e.g., HCl) precipitates the this compound.

| Reagent | Purpose |

| Sodium Hypohalite (e.g., NaOBr) | Oxidizing and Halogenating Agent |

| Sodium Hydroxide | Base |

| Dioxane/THF | Solvent |

| Hydrochloric Acid | Acidification |

Yield: The haloform reaction typically provides good to excellent yields of the carboxylic acid.

Diagram 3: Haloform Reaction Mechanism.

Route 2: Chloromethylation, Cyanation, and Hydrolysis

This alternative route avoids the ketone intermediate and proceeds through a benzyl chloride derivative.

Step 1: Chloromethylation of Ethylbenzene

Ethylbenzene undergoes chloromethylation to introduce a chloromethyl group, primarily at the para position.

Experimental Protocol:

Under a nitrogen atmosphere, tris(pentafluorophenyl)borane (0.02 eq) and chlorosulfonic acid (1.15 eq) are added to dichloromethane. The mixture is cooled to -5°C, and acetal (1.1 eq) is added dropwise. After 30 minutes, a solution of ethylbenzene (1 eq) in dichloromethane is added slowly at -5 to 0°C. The reaction is monitored by GC, and upon completion, it is quenched with water. The organic layer is separated, washed with sodium bicarbonate solution, dried, and concentrated. This method results in a high selectivity for the desired 4-ethylbenzyl chloride over the 2-ethylbenzyl chloride isomer (94:6 ratio).[4]

| Reagent | Molar Equivalent |

| Ethylbenzene | 1 |

| Tris(pentafluorophenyl)borane | 0.02 |

| Chlorosulfonic Acid | 1.15 |

| Acetal | 1.1 |

Yield: High yield with excellent para-selectivity.

Step 2: Cyanation of 4-Ethylbenzyl Chloride

The resulting 4-ethylbenzyl chloride is converted to 4-ethylphenylacetonitrile.

Experimental Protocol:

A mixture of 4-ethylbenzyl chloride, sodium cyanide, and a catalytic amount of a phase transfer catalyst (e.g., a quaternary ammonium salt) in a suitable solvent system (e.g., aqueous alcohol or aprotic polar solvent) is heated under reflux. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent, followed by purification of the organic layer to yield 4-ethylphenylacetonitrile.

| Reagent | Purpose |

| Sodium Cyanide | Cyanide Source |

| Phase Transfer Catalyst | Enhance Reaction Rate |

| Solvent (e.g., aq. Ethanol) | Reaction Medium |

Yield: Typically high for this type of nucleophilic substitution.

Step 3: Hydrolysis of 4-Ethylphenylacetonitrile

The final step is the hydrolysis of the nitrile to the carboxylic acid.

Experimental Protocol:

4-Ethylphenylacetonitrile is heated under reflux with a strong acid (e.g., a mixture of sulfuric acid, water, and acetic acid) or a strong base (e.g., aqueous sodium hydroxide).[5] For acid hydrolysis, the mixture is heated for several hours, then cooled and poured into water to precipitate the crude this compound. For alkaline hydrolysis, the resulting carboxylate salt is acidified with a strong acid to precipitate the product. The crude product can be purified by recrystallization.

| Hydrolysis Condition | Reagents |

| Acidic | H₂SO₄, H₂O, Acetic Acid |

| Basic | NaOH(aq), then H₃O⁺ |

Yield: Hydrolysis of nitriles generally proceeds in good to excellent yields (often >80%).[5]

Diagram 4: Chloromethylation-Cyanation-Hydrolysis Pathway.

Summary and Comparison of Routes

| Route | Key Intermediate | Number of Steps | Advantages | Disadvantages |

| 1 | 4-Ethylacetophenone | 2 | High yield in Friedel-Crafts step; multiple options for second step. | Willgerodt-Kindler uses noxious sulfur compounds; Haloform reaction produces haloform waste. |

| 2 | 4-Ethylbenzyl Chloride | 3 | High para-selectivity in chloromethylation; avoids ketone intermediate. | Use of highly toxic cyanide in the second step; chloromethylation agents can be hazardous. |

Conclusion

Both synthetic routes presented offer viable pathways for the synthesis of this compound from ethylbenzene. The choice of route will depend on the specific requirements of the researcher or organization, including considerations of scale, available equipment, safety protocols, and waste disposal. Route 1, via Friedel-Crafts acylation, is a classic and high-yielding approach with well-documented procedures. Route 2, involving chloromethylation, offers an alternative that may be advantageous in achieving high isomeric purity in the initial step. The detailed protocols and comparative data in this guide are intended to assist researchers in making an informed decision and in the successful execution of the synthesis.

References

Spectroscopic Profile of (4-Ethylphenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-Ethylphenyl)acetic acid, a compound of interest in various research and development sectors. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for acquiring such spectra are also provided, alongside a logical workflow for spectroscopic analysis.

Chemical Structure and Properties

This compound, also known as 2-(4-ethylphenyl)acetic acid, is a carboxylic acid with the chemical formula C₁₀H₁₂O₂. It has a molecular weight of approximately 164.20 g/mol .[1] Its structure is characterized by a phenyl ring substituted with an ethyl group at the para position, and an acetic acid moiety attached to the same ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-(4-ethylphenyl)acetic acid |

| CAS Number | 14387-10-1[1] |

| Molecular Formula | C₁₀H₁₂O₂[1] |

| Molecular Weight | 164.20 g/mol |

| SMILES | CCC1=CC=C(CC(=O)O)C=C1 |

| InChI | InChI=1S/C10H12O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) |

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | Singlet (broad) | 1H | -COOH |

| ~7.1 - 7.3 | Multiplet | 4H | Aromatic (C₆H₄) |

| ~3.6 | Singlet | 2H | -CH₂-COOH |

| ~2.6 | Quartet | 2H | -CH₂-CH₃ |

| ~1.2 | Triplet | 3H | -CH₂-CH₃ |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~178 | -COOH |

| ~143 | Aromatic C-CH₂CH₃ |

| ~132 | Aromatic C-CH₂COOH |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~40 | -CH₂-COOH |

| ~28 | -CH₂-CH₃ |

| ~15 | -CH₂-CH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 4: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500 - 3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~2960 | Medium | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1610, ~1510, ~1450 | Medium-Weak | C=C stretch (Aromatic) |

| ~1410 | Medium | C-O-H bend (Carboxylic Acid) |

| ~1300 | Medium | C-O stretch (Carboxylic Acid) |

| ~830 | Strong | p-disubstituted benzene |

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 164 | High | [M]⁺ (Molecular Ion) |

| 119 | High | [M - COOH]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 30-45 degree pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For improved signal-to-noise, multiple scans (typically 8 to 16) are acquired and averaged.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity. A spectral width of approximately 220 ppm is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a good quality spectrum.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like this compound.

References

Solubility Profile of (4-Ethylphenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (4-Ethylphenyl)acetic acid in common organic solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development. Due to the limited availability of direct experimental data for this compound, this guide presents solubility data for the parent compound, phenylacetic acid, to serve as a valuable reference point. The influence of the 4-ethyl substituent on solubility is also discussed based on established principles of physical organic chemistry.

Core Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. This compound possesses both a nonpolar aromatic ring with an ethyl group and a polar carboxylic acid group. This amphiphilic nature dictates its solubility across a spectrum of organic solvents. The presence of the 4-ethyl group, compared to the parent phenylacetic acid, increases the nonpolar character of the molecule, which is expected to enhance its solubility in nonpolar solvents and potentially decrease its solubility in highly polar solvents.

Quantitative Solubility Data of Phenylacetic Acid

The following table summarizes the experimentally determined solubility of phenylacetic acid in a variety of common organic solvents at different temperatures. This data is extracted from the work of Gracin and Rasmuson and provides a strong baseline for estimating the solubility of this compound.

| Solvent | Temperature (°C) | Solubility (mol fraction, x) | Solubility ( g/100g solvent) |

| Alcohols | |||

| Methanol | 10 | 0.284 | 123.8 |

| 20 | 0.354 | 171.1 | |

| 30 | 0.435 | 236.8 | |

| 40 | 0.522 | 328.8 | |

| Ethanol | 10 | 0.288 | 85.5 |

| 20 | 0.355 | 114.3 | |

| 30 | 0.430 | 152.0 | |

| 40 | 0.512 | 203.1 | |

| 2-Propanol | 10 | 0.264 | 60.1 |

| 20 | 0.331 | 81.3 | |

| 30 | 0.407 | 109.8 | |

| 40 | 0.489 | 149.9 | |

| Ketones | |||

| Acetone | 10 | 0.297 | 70.3 |

| 20 | 0.366 | 94.1 | |

| 30 | 0.443 | 126.8 | |

| 40 | 0.524 | 173.3 | |

| Esters | |||

| Ethyl Acetate | 10 | 0.218 | 33.8 |

| 20 | 0.279 | 46.5 | |

| 30 | 0.349 | 63.8 | |

| 40 | 0.428 | 87.7 | |

| Hydrocarbons | |||

| Toluene | 10 | 0.048 | 7.1 |

| 20 | 0.070 | 10.8 | |

| 30 | 0.100 | 16.1 | |

| 40 | 0.139 | 23.4 |

Data sourced from Gracin, S., & Rasmuson, Å. C. (2004). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 49(6), 1563–1573.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for many research and development activities. The following outlines a general experimental protocol for determining the equilibrium solubility of a compound like this compound in an organic solvent using the isothermal shake-flask method.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature incubator/shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach solid-liquid equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

-

Sample Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted solution using a validated analytical method.

-

Calculation of Solubility: From the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in desired units, such as g/100g solvent, molality, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the isothermal shake-flask method.

(4-Ethylphenyl)acetic Acid Derivatives: A Technical Guide to Synthesis and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Ethylphenyl)acetic acid is a carboxylic acid derivative featuring a phenyl ring substituted with an ethyl group. This core structure serves as a versatile scaffold for the development of novel therapeutic agents. Derivatives of phenylacetic acid have a well-established history in medicinal chemistry, with prominent examples including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen. The ethyl substitution on the phenyl ring of this compound offers a unique lipophilic characteristic that can influence the pharmacokinetic and pharmacodynamic properties of its derivatives, making it an area of interest for the design of new bioactive molecules. This technical guide provides an in-depth overview of the synthesis, potential applications, and biological evaluation of this compound derivatives, with a focus on their anti-inflammatory and anticancer activities.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound typically begins with the preparation of the parent acid itself or its activated forms, such as the corresponding acid chloride or ester. These intermediates can then be reacted with a variety of nucleophiles to generate a diverse library of compounds, including amides, esters, and hydrazide-hydrazones.

A general synthetic pathway involves the Friedel-Crafts reaction between ethyl 2-chloro-propionate and ethylbenzene, catalyzed by anhydrous aluminum chloride, to yield ethyl 2-(4-ethylphenyl)propionate, which is then hydrolyzed to 2-(4-ethylphenyl)propanoic acid[1].

Synthesis of Amide Derivatives

Amide derivatives of this compound can be synthesized by coupling the carboxylic acid with a primary or secondary amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC)[2].

Experimental Protocol: Synthesis of N-Substituted-2-(4-ethylphenyl)acetamides

-

Dissolve 2-(4-ethylphenyl)acetic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution and stir for 30 minutes at room temperature.

-

Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute hydrochloric acid and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis of Hydrazide-Hydrazone Derivatives

Hydrazide-hydrazone derivatives are synthesized in a two-step process. First, the carboxylic acid is converted to its corresponding hydrazide, which is then condensed with an appropriate aldehyde or ketone to form the hydrazone.

Experimental Protocol: Synthesis of this compound Hydrazide-Hydrazones

-

Step 1: Synthesis of 2-(4-ethylphenyl)acetohydrazide

-

Reflux a mixture of ethyl 2-(4-ethylphenyl)acetate (1.0 eq) and hydrazine hydrate (1.5 eq) in ethanol for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Triturate the residue with cold water to obtain the solid hydrazide, which can be purified by recrystallization from ethanol.

-

-

Step 2: Synthesis of Hydrazone Derivatives

-

Reflux a mixture of 2-(4-ethylphenyl)acetohydrazide (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in ethanol with a catalytic amount of glacial acetic acid for 4-6 hours[3].

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture. The hydrazone derivative will often precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization.

-

Potential Applications and Biological Activities

Derivatives of this compound are being investigated for a range of pharmacological activities, primarily focusing on their potential as anti-inflammatory and anticancer agents.

Anti-inflammatory Activity

The structural similarity of this compound derivatives to known NSAIDs suggests their potential to inhibit the cyclooxygenase (COX) enzymes, which are key mediators of inflammation[4].

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity[5][6][7][8][9].

-

Animal Dosing: Administer the test compound or vehicle control orally or intraperitoneally to rats. A standard reference drug, such as indomethacin or diclofenac, is used for comparison[2][7].

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat[5][7].

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection[7].

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group[2].

Signaling Pathway: Cyclooxygenase (COX) Inhibition

Caption: Inhibition of the COX pathway by this compound derivatives.

Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay

A colorimetric or fluorometric assay can be used to determine the in vitro inhibitory activity of the compounds against COX-1 and COX-2 enzymes[10][11][12][13].

-

Enzyme Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes.

-

Incubation: In a 96-well plate, add the assay buffer, heme cofactor, and the test compound at various concentrations.

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and incubate.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Detection: Measure the peroxidase activity colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm or fluorometrically[10].

-

Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound against both COX-1 and COX-2.

Anticancer Activity

Recent studies have explored the anticancer potential of various phenylacetic acid derivatives, including those with acetamide and hydrazone functionalities[3][5][10][14][15][16][17][18][19][20]. These compounds are often evaluated for their cytotoxic effects against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation[1][21][22][23].

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3, HT-29) in a 96-well plate and allow them to adhere overnight[10].

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Experimental Workflow: Anticancer Drug Screening

Caption: A typical workflow for the screening of novel anticancer compounds.

Quantitative Data Summary

While specific quantitative data for a broad range of this compound derivatives is not extensively available in the public domain, the following table provides a template for how such data would be presented. The values for related phenylacetic acid derivatives are included for illustrative purposes.

Table 1: Biological Activity of Phenylacetic Acid Derivatives

| Compound Class | Derivative Type | Target/Assay | IC50/Activity | Reference |

| Phenoxy Acetic Acid | Hydrazone | COX-2 Inhibition | 0.06 µM | [24] |

| Phenoxy Acetic Acid | Hydrazone | Anti-inflammatory (% inhibition) | 63.35% | [25] |

| 2-(4-isobutylphenyl)propanoic acid | Thiadiazole | Anti-inflammatory (% inhibition) | 89.50% | [4] |

| 2-(4-Fluorophenyl)-N-phenylacetamide | Nitro-substituted | Anticancer (PC3 cells) | 52 µM | [16] |

| Hydrazide-hydrazone | Pyrrole-substituted | Anticancer (PC-3 cells) | 1.32 µM | [10] |

Conclusion

Derivatives of this compound represent a promising area for the discovery of new therapeutic agents. Their synthesis is generally straightforward, allowing for the creation of diverse chemical libraries. While extensive biological data for this specific class of compounds is still emerging, the known activities of related phenylacetic acid derivatives, particularly in the fields of anti-inflammatory and anticancer research, provide a strong rationale for their continued investigation. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel this compound derivatives with the potential for significant therapeutic impact. Further studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action for this interesting class of molecules.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of new 2-(4-isobutylphenyl)propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. inotiv.com [inotiv.com]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME PHENYL ACETIC ACID HYDRAZONE DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 15. Synthesis and Biological Activity of Hydrazones and Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds | MDPI [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. mdpi.com [mdpi.com]

- 25. jocpr.com [jocpr.com]

The Multifaceted Biological Activities of (4-Ethylphenyl)acetic Acid and Its Analogues: A Technical Overview

(4-Ethylphenyl)acetic acid and its structural analogues represent a class of compounds with diverse and significant biological activities. Primarily recognized for their anti-inflammatory properties, these molecules and their derivatives have been extensively investigated for a range of therapeutic applications, including antimicrobial and enzyme inhibition activities. This technical guide provides a comprehensive overview of the biological activities of this compound and its analogues, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway

A significant body of research has focused on the anti-inflammatory potential of acetic acid derivatives, many of which exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[2] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][2]

Quantitative Analysis of COX Inhibition

The inhibitory potency of various acetic acid analogues against COX-1 and COX-2 enzymes is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter for assessing the COX-2 selectivity of a compound. A higher SI value signifies greater selectivity for COX-2.

| Compound/Drug | Chemical Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference |

| Compound 5f | Phenoxy Acetic Acid Derivative | 4.07 | 0.06 | 67.83 | [1] |

| Compound 7b | Phenoxy Acetic Acid Derivative | 5.93 | 0.08 | 74.13 | [1] |

| Compound 6a | Pyrazoline-Phenoxyacetic Acid | - | 0.03 | 365.4 | [1] |

| Compound 6c | Pyrazoline-Phenoxyacetic Acid | - | 0.03 | 196.9 | [1] |

| Celecoxib | Selective COX-2 Inhibitor | 14.93 | 0.08 | 186.63 | [1] |

| Mefenamic Acid | Non-Selective NSAID | 29.9 | 0.82 | 36.46 | [1] |

In vivo studies, such as the carrageenan-induced rat paw edema model, are commonly used to evaluate the anti-inflammatory effects of these compounds. For instance, compounds 5f and 7b demonstrated significant in vivo inhibition of paw thickness at 63.35% and 46.51%, respectively.[2][3] These compounds also led to a reduction in pro-inflammatory markers like TNF-α and PGE-2.[2][3]

Prostaglandin Synthesis Pathway and COX Inhibition

The following diagram illustrates the role of COX enzymes in the prostaglandin synthesis pathway and their inhibition by NSAIDs, including acetic acid derivatives.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

The protocol for determining the COX-1 and COX-2 inhibitory activity of test compounds is crucial for their evaluation as anti-inflammatory agents.

Objective: To determine the IC50 values of this compound analogues for COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzyme preparations (ovine or human)

-

Arachidonic acid (substrate)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Colorimetric or fluorometric detection kit

-

Microplate reader

Procedure:

-

Enzyme Preparation: The COX-1 and COX-2 enzymes are pre-incubated with the test compound at various concentrations for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Prostaglandin Detection: The amount of prostaglandin G2 (PGG2) produced is measured using a colorimetric or fluorometric method. For instance, the peroxidase activity of COX is utilized where a chromogenic substrate is oxidized in the presence of PGG2, leading to a color change that can be quantified.

-

Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity

Certain analogues of this compound have demonstrated notable antimicrobial properties against a range of pathogenic bacteria. This activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Analysis of Antimicrobial Activity

The following table summarizes the MIC values of acetic acid against common wound-infecting pathogens.

| Organism | Number of Isolates | MIC Range (%) | Reference |

| Pseudomonas aeruginosa | 9 | 0.16 - 0.31 | [4] |

| Acinetobacter baumannii | 8 | 0.16 - 0.31 | [4] |

| Other wound pathogens | 12 | 0.16 - 0.31 | [4] |

Studies have also shown that acetic acid can effectively prevent the formation of biofilms at a concentration of 0.31% and eradicate mature biofilms of all tested isolates after three hours of exposure.[4]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a this compound analogue that inhibits the visible growth of a specific bacterium.

Materials:

-

Bacterial isolates

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Test compounds serially diluted in the broth

-

96-well microtiter plates

-

Incubator

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: The test compound is serially diluted in the growth medium within the wells of a 96-well plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Enzyme Inhibition Beyond Cyclooxygenase

The inhibitory potential of acetic acid analogues extends to other enzymes of therapeutic relevance. For example, derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[5][6] The inhibitory activity is typically expressed as IC50 values.

Conclusion

This compound and its analogues constitute a versatile class of bioactive molecules with significant therapeutic potential. Their well-established anti-inflammatory properties, primarily mediated through the inhibition of COX enzymes, are complemented by promising antimicrobial and other enzyme-inhibitory activities. The continued exploration of this chemical scaffold through structural modifications and detailed pharmacological evaluation holds promise for the development of novel therapeutic agents with improved efficacy and safety profiles. Further research focusing on structure-activity relationships and the elucidation of precise molecular mechanisms will be instrumental in realizing the full therapeutic potential of this class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

An In-depth Technical Guide on the Thermochemical Properties of (4-Ethylphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermochemical properties of (4-Ethylphenyl)acetic acid. Due to the absence of experimentally determined thermochemical data for this specific compound in publicly accessible literature, this guide presents estimated values based on data from structurally similar compounds and outlines the established experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers in drug development and chemical thermodynamics, providing both a summary of predicted data and a detailed guide to the experimental methodologies required for their empirical validation.

Introduction

This compound is a carboxylic acid derivative with potential applications in various fields, including as a building block in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and understanding its stability and reactivity. These properties, including the enthalpy of formation, enthalpy of combustion, enthalpy of sublimation, and heat capacity, govern the energy changes associated with chemical reactions and phase transitions.

This guide summarizes the key thermochemical parameters for this compound. In the absence of direct experimental measurements, this guide provides estimated values and details the standard experimental procedures used to determine these properties for aromatic carboxylic acids.

Thermochemical Data

Table 1: Physical and Estimated Thermochemical Properties of this compound

| Property | Value | Unit | Source/Method |

| General Properties | |||

| Molecular Formula | C₁₀H₁₂O₂ | - | [1] |

| Molecular Weight | 164.20 | g/mol | [1] |

| CAS Number | 14387-10-1 | - | |

| Boiling Point | 289.2 ± 9.0 | °C at 760 mmHg | |

| Density | 1.1 ± 0.1 | g/cm³ | |

| Estimated Thermochemical Data | |||

| Standard Enthalpy of Formation (gas, 298.15 K) | -315.40 | kJ/mol | Joback Method (Estimated for 2-(4-Ethylphenyl)propanoic acid)[2] |

| Standard Enthalpy of Fusion | 20.06 | kJ/mol | Joback Method (Estimated for 2-(4-Ethylphenyl)propanoic acid)[2] |

| Standard Enthalpy of Vaporization | 66.06 | kJ/mol | Joback Method (Estimated for 2-(4-Ethylphenyl)propanoic acid)[2] |

Note: The estimated thermochemical data are for the structurally similar compound 2-(4-Ethylphenyl)propanoic acid and are provided here as a preliminary reference. The Joback method is a group contribution method used for the prediction of thermochemical properties.

Experimental Protocols for Thermochemical Characterization

To obtain accurate and reliable thermochemical data for this compound, a series of well-established experimental techniques should be employed. The following sections detail the methodologies for determining the key thermochemical properties.

The standard enthalpy of formation in the crystalline state, ΔfH°(cr), is typically determined from the standard molar enthalpy of combustion, ΔcH°(cr), using a bomb calorimeter.[3][4]

Experimental Procedure:

-

Sample Preparation: A pellet of high-purity this compound (typically 0.5 - 1.0 g) is prepared. The exact mass of the sample is determined with high precision.

-

Calorimeter Setup: The pellet is placed in a crucible inside a combustion bomb. A known amount of water is added to the bomb to ensure saturation of the final atmosphere. The bomb is then sealed and pressurized with pure oxygen to approximately 3 MPa.

-

Combustion: The bomb is placed in a calorimeter vessel containing a known mass of water. The sample is ignited by passing an electric current through a fuse wire.

-

Temperature Measurement: The temperature change of the water in the calorimeter is measured with high precision using a platinum resistance thermometer or a similar device.

-

Data Analysis: The energy equivalent of the calorimeter (calorimeter constant) is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[5] The standard molar enthalpy of combustion of the sample is then calculated from the corrected temperature rise and the energy equivalent of the calorimeter.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation of this compound can be calculated from its standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)).

The transpiration method is a reliable technique for measuring the vapor pressure of low-volatility solids.[6][7] From the temperature dependence of the vapor pressure, the standard molar enthalpy of sublimation, ΔsubH°, can be derived.

Experimental Procedure:

-

Sample Loading: A known mass of crystalline this compound is placed in a saturator tube within a temperature-controlled furnace.

-

Carrier Gas Flow: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed over the sample at a constant and precisely controlled flow rate. The flow rate must be within a range that ensures saturation of the gas with the sample's vapor but is slow enough to avoid mechanical transport of the sample particles.[6]

-

Vapor Collection: The vapor-saturated gas stream exits the furnace and passes through a condenser or a trap where the transported substance is collected.

-

Quantification: The amount of sublimed material is determined by gravimetric analysis of the condenser or by other analytical techniques such as gas chromatography.

-

Vapor Pressure Calculation: The partial pressure of the substance at a given temperature is calculated from the amount of sublimed material, the volume of the carrier gas, and the total pressure.

-

Enthalpy of Sublimation Calculation: The experiment is repeated at several different temperatures. The enthalpy of sublimation is then determined from the slope of the plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.

Differential scanning calorimetry (DSC) is a versatile thermoanalytical technique used to measure heat flow associated with thermal transitions in a material.[8][9] It can be used to determine the enthalpy of fusion (ΔfusH°) and the heat capacity (Cp) of this compound.

Experimental Procedure for Enthalpy of Fusion:

-

Sample Encapsulation: A small, accurately weighed amount of the sample (typically 1-5 mg) is sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Heating Program: The sample and reference pans are heated at a constant rate (e.g., 10 K/min) through the melting temperature range of the substance.

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic peak is observed during melting.

-

Data Analysis: The area of the melting peak is integrated to determine the enthalpy of fusion. The instrument is calibrated using a standard with a known enthalpy of fusion, such as indium.[10]

Experimental Procedure for Heat Capacity:

-

Three-Step Method: The heat capacity is typically measured using a three-step procedure.[11]

-

Baseline Run: An empty sample pan and an empty reference pan are run to obtain a baseline.

-

Standard Run: A standard material with a known heat capacity (e.g., sapphire) is run under the same conditions.

-

Sample Run: The sample is run under identical conditions.

-

-

Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow signals from the three runs.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the comprehensive thermochemical characterization of an organic compound like this compound.

Conclusion

This technical guide has provided an overview of the thermochemical properties of this compound. While direct experimental data is currently lacking, this document offers estimated values and, more importantly, detailed protocols for their experimental determination. The outlined procedures for combustion calorimetry, the transpiration method, and differential scanning calorimetry represent the standard for obtaining high-quality thermochemical data. It is anticipated that this guide will facilitate future experimental work on this compound, leading to a more complete understanding of its thermodynamic characteristics, which is essential for its potential applications in research and industry.

References

- 1. This compound | C10H12O2 | CID 84403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propanoic acid, 2-(4-ethylphenyl) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mse.ucr.edu [mse.ucr.edu]

Crystal Structure of 4-Substituted Phenylacetic Acids: A Technical Guide

An In-depth Analysis Based on the Crystal Structure of [4-(Methylsulfonyl)phenyl]acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the crystal structure of 4-substituted phenylacetic acids, with a specific focus on the crystallographic data of [4-(Methylsulfonyl)phenyl]acetic acid as a representative analogue. Due to the absence of publicly available crystallographic data for (4-Ethylphenyl)acetic acid, this document leverages the structural information from a closely related compound to infer potential structural characteristics and provide a framework for experimental analysis. This paper presents the key crystallographic parameters, details the experimental protocols for single-crystal X-ray diffraction, and visualizes the experimental workflow and molecular interactions. The intended audience includes researchers in crystallography, medicinal chemistry, and drug development who are interested in the solid-state properties of this class of compounds.

Introduction

Phenylacetic acid and its derivatives are important structural motifs in medicinal chemistry and materials science. The nature and position of substituents on the phenyl ring can significantly influence the molecule's conformation, crystal packing, and intermolecular interactions, thereby affecting its physicochemical properties such as solubility, melting point, and bioavailability. Understanding the three-dimensional arrangement of these molecules in the solid state is crucial for rational drug design and the development of new materials. This guide uses the crystal structure of [4-(Methylsulfonyl)phenyl]acetic acid to illustrate the common structural features and analytical techniques applicable to this family of compounds.

Crystallographic Data of [4-(Methylsulfonyl)phenyl]acetic acid

The crystal structure of [4-(Methylsulfonyl)phenyl]acetic acid provides valuable insights into the packing and hydrogen bonding networks of 4-substituted phenylacetic acids. The key crystallographic data are summarized in the tables below.[1]

Table 1: Crystal Data and Structure Refinement Details[1]

| Parameter | Value |

| Empirical Formula | C₉H₁₀O₄S |

| Formula Weight | 214.23 |

| Temperature | 298(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 19.086(7) Å |

| b | 4.9711(18) Å |

| c | 10.724(4) Å |

| α | 90° |

| β | 106.102(6)° |

| γ | 90° |

| Volume | 977.5(6) ų |

| Z | 4 |

| Density (calculated) | 1.456 Mg/m³ |

| Absorption Coefficient | 0.32 mm⁻¹ |

| F(000) | 448 |

| Data Collection | |

| Reflections Collected | 4462 |

| Independent Reflections | 1502 |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| R-factor | 0.048 |

| wR-factor | 0.140 |

Table 2: Hydrogen Bond Geometry (Å, °)[1]

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| O4—H4···O3ⁱ | 0.82 | 1.87 | 2.693(3) | 175 |

| C3—H3···O2ⁱⁱ | 0.93 | 2.53 | 3.287(3) | 139 |

| C1—H1B···O1ⁱⁱⁱ | 0.96 | 2.45 | 3.365(4) | 160 |

| Symmetry codes: (i) -x+1,-y+1,-z+1; (ii) x,y,z; (iii) x,y,z |

Experimental Protocols

The determination of the crystal structure of [4-(Methylsulfonyl)phenyl]acetic acid involves several key experimental steps, as outlined below. This protocol is representative of the methodology used for small organic molecules.

Synthesis and Crystallization

The synthesis of [4-(Methylsulfonyl)phenyl]acetic acid can be achieved through various organic synthesis routes. For crystallization, a common method is slow evaporation from a suitable solvent or solvent mixture. In the case of the reference compound, crystals suitable for X-ray analysis were obtained by the slow evaporation of an ethanol/water (1:1 v/v) solution at room temperature.[1]

Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a diffractometer. The data for [4-(Methylsulfonyl)phenyl]acetic acid was collected at a temperature of 298(2) K using Mo Kα radiation (λ = 0.71073 Å).[1] The diffraction data are collected over a range of angles, and the intensities of the diffracted X-rays are measured.

Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting electron density map is used to build an initial model of the molecule. This model is then refined using full-matrix least-squares on F², which minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule.

Intermolecular Interactions

The crystal packing of [4-(Methylsulfonyl)phenyl]acetic acid is characterized by a network of hydrogen bonds. The carboxylic acid groups form centrosymmetric dimers through strong O—H···O hydrogen bonds. These dimers are further connected by weaker C—H···O interactions, creating a three-dimensional network.

Conclusion

While the crystal structure of this compound remains to be determined, the analysis of its close analogue, [4-(Methylsulfonyl)phenyl]acetic acid, provides a robust framework for understanding the solid-state behavior of this class of compounds. The formation of hydrogen-bonded carboxylic acid dimers is a predominant and expected feature, which dictates the crystal packing. The detailed experimental protocol and workflow presented herein offer a clear guide for researchers aiming to elucidate the crystal structures of other substituted phenylacetic acids. Such structural information is invaluable for the development of new pharmaceutical and material science applications.

References

(4-Ethylphenyl)acetic Acid: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of (4-Ethylphenyl)acetic acid, a valuable precursor in organic synthesis. We will explore its chemical and physical properties, detailed synthesis methodologies, and its application in the formation of various derivatives, including esters and amides. This document is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development.

Compound Profile

This compound, also known as 4-ethylbenzeneacetic acid, is a carboxylic acid derivative of ethylbenzene. Its chemical structure, featuring a reactive carboxylic acid group attached to an ethyl-substituted phenyl ring, makes it a versatile building block for the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(4-ethylphenyl)acetic acid | [1] |

| Synonyms | 4-Ethylbenzeneacetic acid, p-Ethylphenylacetic acid | [1] |

| CAS Number | 14387-10-1 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 89-92 °C | |

| Boiling Point | 295.6 °C at 760 mmHg (Predicted) | |

| Solubility | Soluble in methanol, ethanol, diethyl ether, and other organic solvents. Sparingly soluble in water. | |

| pKa | ~4.5 (Predicted) |

Synthesis of this compound

A primary route for the synthesis of this compound is the Willgerodt-Kindler reaction of 4-ethylacetophenone. This reaction involves the conversion of an aryl alkyl ketone to a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.

Willgerodt-Kindler Reaction of 4-Ethylacetophenone

The Willgerodt-Kindler reaction provides a robust method for synthesizing aryl-substituted acetic acids from the corresponding acetophenones. The overall transformation is depicted below:

Caption: Willgerodt-Kindler reaction pathway for the synthesis of this compound.

Experimental Protocol:

Materials:

-

4-Ethylacetophenone

-

Sulfur (S₈)

-

Morpholine

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for hydrolysis

-

Organic solvent (e.g., Toluene or Dioxane)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Thioamide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethylacetophenone (1 equivalent), sulfur (2-3 equivalents), and morpholine (3-4 equivalents). Heat the mixture to reflux (typically 130-150 °C) for several hours (8-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After the reaction is complete, cool the mixture to room temperature. For basic hydrolysis, add a solution of sodium hydroxide (e.g., 20% aqueous solution) and heat the mixture to reflux for an additional 8-12 hours. For acidic hydrolysis, carefully add concentrated hydrochloric acid and reflux for a similar duration.

-

Work-up: After cooling, acidify the reaction mixture with concentrated HCl to a pH of approximately 2. This will precipitate the crude this compound.

-

Purification: Filter the crude product and wash it with cold water. For further purification, dissolve the crude acid in a saturated sodium bicarbonate solution. Wash the aqueous solution with ethyl acetate to remove any unreacted starting material and neutral impurities. Acidify the aqueous layer again with HCl to precipitate the pure this compound.

-

Drying: Filter the purified product, wash with cold water, and dry under vacuum over anhydrous magnesium sulfate.

Table 2: Representative Reaction Parameters for Willgerodt-Kindler Synthesis

| Parameter | Value |

| Reactant Ratio (Ketone:Sulfur:Amine) | 1 : 2.5 : 3.5 |

| Reaction Temperature | 140 °C |

| Reaction Time (Thioamide formation) | 12 hours |

| Reaction Time (Hydrolysis) | 10 hours |

| Typical Yield | 60-80% |

This compound as a Precursor in Organic Synthesis

This compound is a valuable starting material for a variety of organic transformations, primarily involving reactions of the carboxylic acid group. These include esterification, amidation, and conversion to the corresponding acid chloride.

Caption: Synthetic utility of this compound as a precursor.

Esterification

Esterification of this compound can be achieved through Fischer esterification or by conversion to the acid chloride followed by reaction with an alcohol.

Experimental Protocol (Fischer Esterification):

Materials:

-

This compound

-

Alcohol (e.g., Methanol, Ethanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvent (e.g., Diethyl ether or Dichloromethane)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent like diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the ester by column chromatography on silica gel if necessary.

Table 3: Fischer Esterification of this compound with Methanol

| Parameter | Value |

| Reactant Ratio (Acid:Methanol) | 1 : 15 |

| Catalyst Loading (H₂SO₄) | 10 mol% |

| Reaction Temperature | Reflux (approx. 65 °C) |

| Reaction Time | 3 hours |

| Typical Yield | 85-95% |

Amide Synthesis

Amides of this compound can be prepared by activating the carboxylic acid with a coupling agent, followed by the addition of an amine.

Experimental Protocol (Amide Coupling):

Materials:

-

This compound

-

Amine (R₂NH)

-

Coupling agent (e.g., DCC, EDC, HATU)

-

Base (e.g., Triethylamine, Diisopropylethylamine)

-

Organic solvent (e.g., Dichloromethane, Dimethylformamide)

-

Hydrochloric acid (1M)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1 equivalent) in an anhydrous organic solvent.

-

Add the coupling agent (1.1 equivalents) and a base (1.2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove any precipitated byproducts (e.g., DCU if DCC is used).

-

Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting amide by recrystallization or column chromatography.

Table 4: Amide Coupling of this compound with Benzylamine